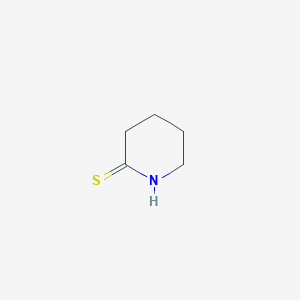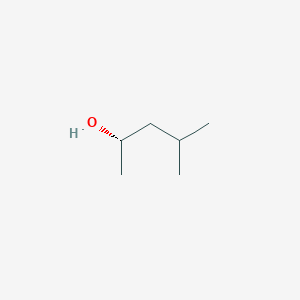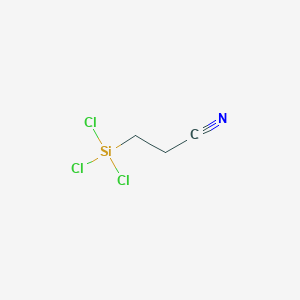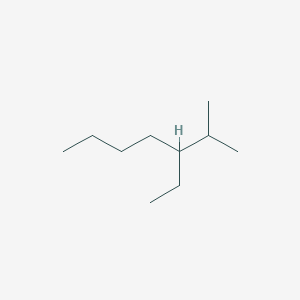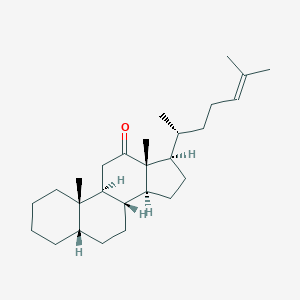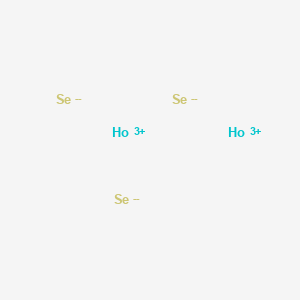
Holmium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium selenide (HoSe) is a rare earth metal chalcogenide compound that has gained significant attention in recent years due to its unique physical and chemical properties. Holmium is a rare earth metal that belongs to the lanthanide series of elements, and selenide is a compound of selenium and another element. Holmium selenide is a semiconductor material that exhibits high electrical conductivity, thermal stability, and magnetic properties.
Mecanismo De Acción
The mechanism of action of holmium selenide is not well understood, but it is believed to be related to its unique physical and chemical properties. Holmium selenide is a semiconductor material that exhibits high electrical conductivity and thermal stability. It also exhibits strong magnetic properties, which may play a role in its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of holmium selenide. However, some studies suggest that holmium selenide may have potential therapeutic applications due to its unique properties. For example, it has been suggested that holmium selenide may be useful in the treatment of cancer due to its ability to absorb near-infrared light, which can be used to selectively heat and destroy cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Holmium selenide has several advantages for use in lab experiments, including its unique electrical, optical, and magnetic properties. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on holmium selenide. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the fields of electronics, optics, and magnetism. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of holmium selenide can be achieved through various methods, including chemical vapor transport, solid-state reactions, and solution-based methods. Chemical vapor transport involves the use of a carrier gas to transport the reactants to a high-temperature zone where they react to form holmium selenide. Solid-state reactions involve the direct reaction of holmium metal and selenium powder in a vacuum or inert atmosphere. Solution-based methods involve the use of a solvent to dissolve the reactants and then precipitate holmium selenide from the solution.
Aplicaciones Científicas De Investigación
Holmium selenide has found various applications in scientific research, including in the fields of electronics, optics, and magnetism. Holmium selenide is a promising material for the development of high-performance electronic devices due to its unique electrical properties. It has been used in the fabrication of field-effect transistors, solar cells, and other electronic devices. Holmium selenide is also used in the development of advanced optical materials due to its high refractive index and transparency in the near-infrared region. Additionally, holmium selenide exhibits strong magnetic properties, making it a promising material for the development of magnetic storage devices.
Propiedades
Número CAS |
12162-60-6 |
|---|---|
Nombre del producto |
Holmium selenide |
Fórmula molecular |
Ho2Se3 |
Peso molecular |
566.8 g/mol |
Nombre IUPAC |
holmium(3+);selenium(2-) |
InChI |
InChI=1S/2Ho.3Se/q2*+3;3*-2 |
Clave InChI |
XDJRCWPMKKSKGI-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Ho+3].[Ho+3] |
SMILES canónico |
[Se-2].[Se-2].[Se-2].[Ho+3].[Ho+3] |
Otros números CAS |
12162-60-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



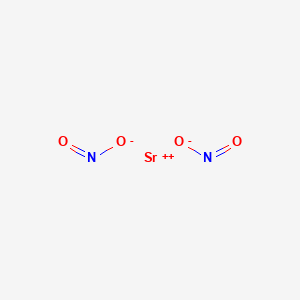
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
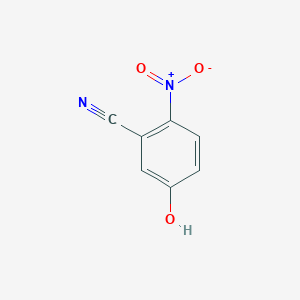
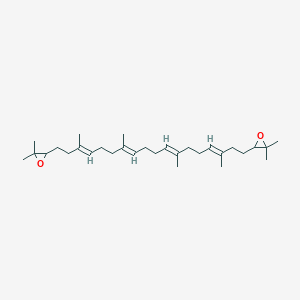
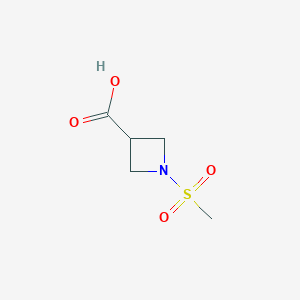

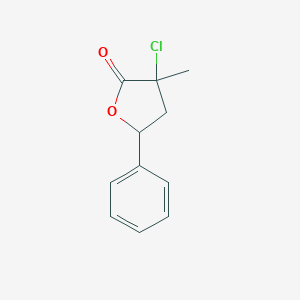
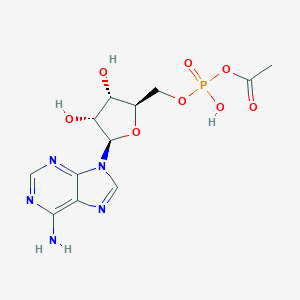
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
